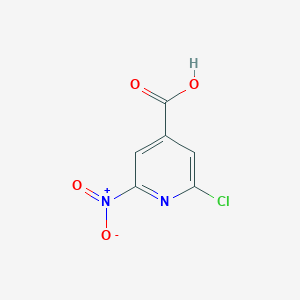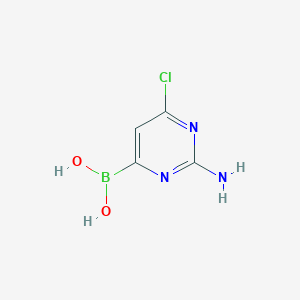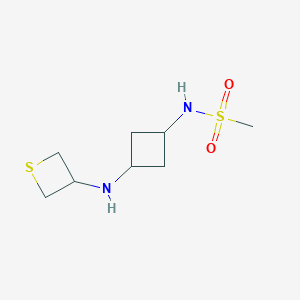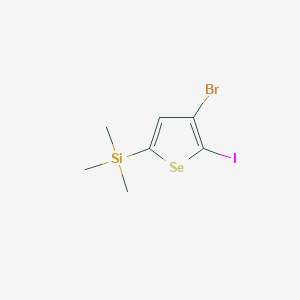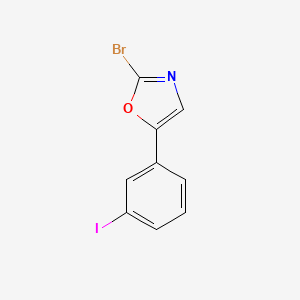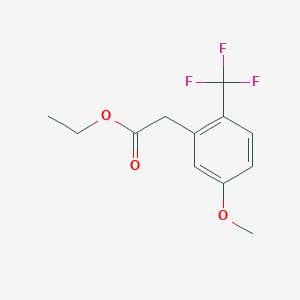
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative of quinoline. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The boronic acid group in this compound adds to its versatility, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various aryl-quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The quinoline ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Lacks the boronic acid group, limiting its versatility in chemical reactions.
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and biological activity.
Quinoline-2,4-dione: A related quinoline derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring
Eigenschaften
Molekularformel |
C9H8BNO4 |
|---|---|
Molekulargewicht |
204.98 g/mol |
IUPAC-Name |
(4-hydroxy-2-oxo-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4,14-15H,(H2,11,12,13) |
InChI-Schlüssel |
BNVSKCVUTKDNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC(=O)C=C2O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)


